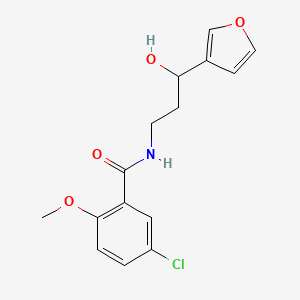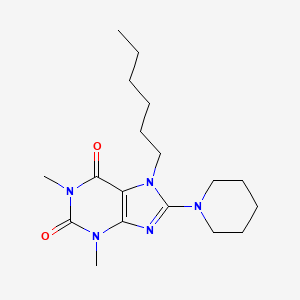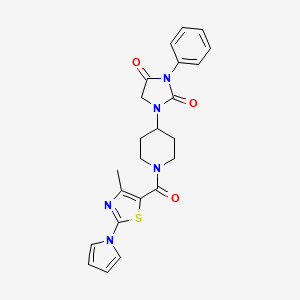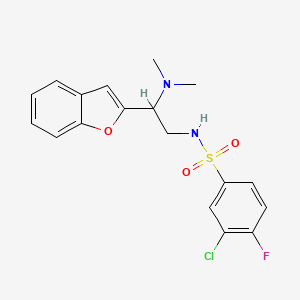
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClFN2O3S and its molecular weight is 396.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity and DNA Interaction
Sulfonamide derivatives, including those structurally related to N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide, have been investigated for their potential anticancer activities. These compounds exhibit their effects through interaction with DNA, leading to DNA cleavage and inducing cell death primarily by apoptosis. Studies have shown that the sulfonamide derivative's ability to bind to and cleave DNA plays a crucial role in its anticancer efficacy, with certain complexes demonstrating significant antiproliferative activity against human tumor cells, including colon adenocarcinoma and leukemia cells (González-Álvarez et al., 2013).
Antiviral and Antifungal Properties
Another area of interest is the synthesis of sulfonamide derivatives bearing the 1,3,4-oxadiazole moiety for their potential antiviral and antifungal properties. The introduction of this moiety into the sulfonamide structure has led to compounds with promising in vitro activities against HIV and various fungal pathogens. This highlights the versatility of sulfonamide derivatives in being modified to target different types of infections, contributing to the development of new therapeutic agents (Zareef et al., 2007).
Insecticidal Activity
The novel chemical structure of sulfonamide derivatives, including those with unique substituents such as the heptafluoroisopropyl group, has been explored for insecticidal activity. Compounds like flubendiamide show exceptional insecticidal activity against lepidopterous pests, including strains resistant to existing insecticides. This research opens up new avenues for the development of insecticides with novel modes of action, contributing to integrated pest management programs and resistance management (Tohnishi et al., 2005).
Environmental and Biological Sensing
The design of reaction-based fluorescent probes utilizing sulfonamide structures for selective discrimination of toxic benzenethiols over aliphatic thiols is a significant advancement in chemical sensing. These probes, through their unique intramolecular charge transfer pathways, offer high sensitivity and selectivity, making them valuable tools for monitoring toxic compounds in environmental and biological samples. The development of these probes demonstrates the application of sulfonamide derivatives in the creation of sophisticated detection systems (Wang et al., 2012).
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chloro-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-22(2)16(18-9-12-5-3-4-6-17(12)25-18)11-21-26(23,24)13-7-8-15(20)14(19)10-13/h3-10,16,21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEHAOKDQMTNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chloro-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

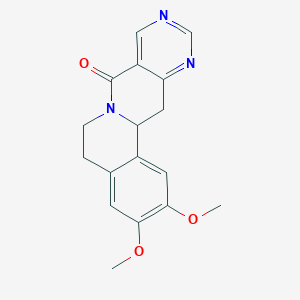
![N-(4-ethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2897007.png)
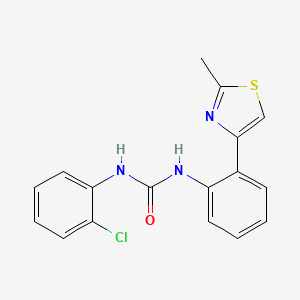
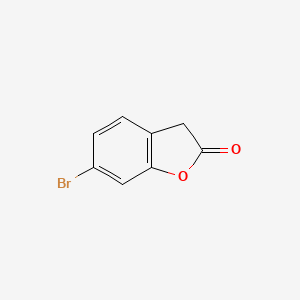

![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2897012.png)
![N-(3-acetylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B2897013.png)
![N-[(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]prop-2-enamide](/img/structure/B2897015.png)
![2-[[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]benzoyl]amino]acetic acid](/img/structure/B2897017.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897018.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2897019.png)
